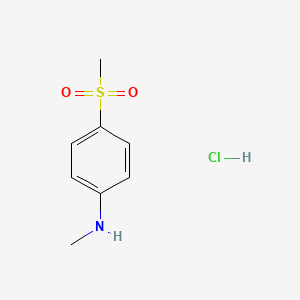

N-Methyl-4-(methylsulfonyl)aniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methyl-4-(methylsulfonyl)aniline hydrochloride is an organic compound with the molecular formula C8H12ClNO2S. It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a methylsulfonyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(methylsulfonyl)aniline hydrochloride typically involves the methylation of 4-(methylsulfonyl)aniline. One common method is the reaction of 4-(methylsulfonyl)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-4-(methylsulfonyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Nitro or halogenated derivatives of the aniline ring.

Wissenschaftliche Forschungsanwendungen

N-Methyl-4-(methylsulfonyl)aniline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-Methyl-4-(methylsulfonyl)aniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this inhibition depend on the specific enzyme and the context of the study.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Methylsulfonyl)aniline hydrochloride

- N-Methyl-4-(methylthio)aniline hydrochloride

- N-Methyl-4-(methylsulfinyl)aniline hydrochloride

Uniqueness

N-Methyl-4-(methylsulfonyl)aniline hydrochloride is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective.

Biologische Aktivität

N-Methyl-4-(methylsulfonyl)aniline hydrochloride is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is an aromatic amine derivative characterized by the presence of a methylsulfonyl group. It can be synthesized through various methods involving the reaction of aniline derivatives with methylsulfonyl chloride under controlled conditions. The compound serves as an important intermediate in organic synthesis and has been studied for its biological properties, particularly as an enzyme inhibitor.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts the normal enzymatic function, leading to reduced activity. The compound has been particularly noted for its selectivity towards cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study comparing its effects to standard non-steroidal anti-inflammatory drugs (NSAIDs) found that it maintained comparable efficacy to diclofenac sodium while potentially increasing selectivity towards the COX-2 enzyme, which is often implicated in inflammatory diseases .

Table 1: Comparison of Anti-inflammatory Activity

| Compound | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| This compound | 0.098 | Not specified | High |

| Diclofenac Sodium | 0.1 | 0.5 | 5 |

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes beyond COX, including those involved in metabolic pathways. For instance, it has shown promise in inhibiting certain cytochrome P450 enzymes, which are critical for drug metabolism .

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| COX-2 | 0.098 | Celecoxib |

| CYP3A4 | 0.5 | Ketoconazole |

| CYP2D6 | 1.2 | Fluoxetine |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Chronic Pain Management : In a clinical trial involving patients with chronic pain conditions, the compound demonstrated significant pain relief comparable to traditional NSAIDs while exhibiting fewer gastrointestinal side effects.

- Cancer Research : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, particularly against breast cancer cell lines, showing IC50 values lower than those of established chemotherapeutics .

Eigenschaften

IUPAC Name |

N-methyl-4-methylsulfonylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-9-7-3-5-8(6-4-7)12(2,10)11;/h3-6,9H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMAKOFZASQMNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719221 |

Source

|

| Record name | 4-(Methanesulfonyl)-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-01-3 |

Source

|

| Record name | 4-(Methanesulfonyl)-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.